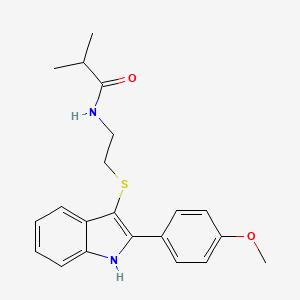

N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide

Description

Properties

IUPAC Name |

N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]-2-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2S/c1-14(2)21(24)22-12-13-26-20-17-6-4-5-7-18(17)23-19(20)15-8-10-16(25-3)11-9-15/h4-11,14,23H,12-13H2,1-3H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHKMZPSDGWWCDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NCCSC1=C(NC2=CC=CC=C21)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound belongs to a class of organic compounds known as amides and is characterized by a complex structure that includes an indole moiety and a thioether linkage. Understanding the biological activity of this compound can provide insights into its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide is , with a molecular weight of approximately 478.61 g/mol. The compound features significant functional groups that contribute to its biological properties, including:

- Indole ring : Known for various biological activities, including anticancer effects.

- Thioether linkage : Often enhances the lipophilicity and bioavailability of compounds.

- Amide functional group : Plays a crucial role in the interaction with biological targets.

Anticancer Properties

Recent studies have indicated that compounds containing indole structures exhibit promising anticancer activities. For instance, derivatives of indole have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Indole Derivatives

A study investigating the anticancer effects of indole derivatives found that certain modifications led to enhanced cytotoxicity against breast cancer cell lines (MCF-7) and liver cancer cells (HepG2). The IC50 values for these compounds ranged from 20 to 30 µM, suggesting that structural modifications can significantly influence their efficacy .

The proposed mechanisms through which N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide may exert its biological effects include:

- Inhibition of Kinases : Similar compounds have been shown to inhibit kinase activity, which is crucial in cancer proliferation.

- Modulation of Apoptotic Pathways : Indoles can activate apoptotic pathways, leading to cancer cell death.

- Antioxidant Activity : The presence of methoxy groups may enhance the antioxidant properties of the compound, providing protective effects against oxidative stress in cells.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile and potential toxicity is essential for evaluating the therapeutic viability of N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide:

- Absorption : Compounds with similar structures have shown good absorption characteristics due to their lipophilicity.

- Distribution : The distribution pattern is influenced by the compound's ability to cross cellular membranes, often facilitated by the thioether linkage.

- Metabolism : Preliminary studies suggest that metabolic pathways may involve cytochrome P450 enzymes, which are critical for drug metabolism.

- Excretion : Renal excretion is likely, but further studies are needed to confirm this aspect.

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural Differences

Indole Substituents: The target compound’s 4-methoxyphenyl group at C2 distinguishes it from analogs with biphenyl () or phenylthio groups (). Methoxy groups generally enhance lipophilicity and membrane permeability compared to polar substituents like hydroxyl () .

Amide Variations :

Pharmacokinetic and Physicochemical Properties

- Lipophilicity : The 4-methoxyphenyl group (logP ~2.5) increases lipophilicity compared to hydroxylated analogs (logP ~1.8) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-((2-(4-methoxyphenyl)-1H-indol-3-yl)thio)ethyl)isobutyramide?

- Methodology : Optimize via multi-step synthesis:

Indole core preparation : Use Vilsmeier-Haack formylation to introduce the 4-methoxyphenyl group at the indole C2 position .

Thioether linkage : React the indole intermediate with 2-mercaptoethylamine under basic conditions (e.g., DMF, K₂CO₃) to form the thioether bond .

Acylation : Couple the resulting amine with isobutyryl chloride in anhydrous dichloromethane (DCM) with triethylamine as a base .

- Validation : Monitor reaction progress via TLC and characterize intermediates using NMR (¹H/¹³C) and HRMS.

Q. How to characterize the structural integrity of this compound?

- Analytical techniques :

- FTIR : Confirm thioether (C-S stretch ~600–700 cm⁻¹) and amide (N-H bend ~1550 cm⁻¹, C=O stretch ~1650 cm⁻¹) functionalities .

- NMR : Use DEPT-135 to distinguish CH₂ and CH₃ groups in the isobutyramide moiety. Aromatic protons in the 4-methoxyphenyl group appear as a doublet (δ ~7.2–7.4 ppm) .

- X-ray crystallography : Resolve crystal packing and confirm stereochemistry (if crystalline) .

Q. What solvents and conditions stabilize this compound during storage?

- Stability : Store as a lyophilized solid at -20°C under inert gas (argon) to prevent oxidation of the thioether group. Avoid aqueous buffers with pH >8 to prevent hydrolysis of the amide bond .

Advanced Research Questions

Q. How to evaluate the compound’s cytotoxicity and selectivity in cancer cell lines?

- Experimental design :

Cell lines : Use panels like NCI-60 or primary cancer cells (e.g., MCF-7, A549) with non-cancerous fibroblasts (e.g., NIH/3T3) as controls.

Dose-response : Test concentrations from 1 nM–100 µM over 48–72 hours using MTT assays .

Mechanistic studies : Perform Annexin V/PI staining for apoptosis and JC-1 staining for mitochondrial membrane potential disruption .

- Data interpretation : Compare IC₅₀ values across cell types to assess selectivity. Contradictory results (e.g., high potency in one lineage but not others) may indicate tissue-specific uptake or metabolic activation .

Q. What strategies resolve contradictions in reported biological activities of structurally analogous indole derivatives?

- Case example : If analog A shows anticancer activity but analog B (with a 4-methoxyphenyl group) does not:

SAR analysis : Compare logP, polar surface area, and hydrogen-bonding capacity to assess membrane permeability .

Metabolic profiling : Use liver microsomes to identify rapid degradation of analog B via cytochrome P450 .

Computational modeling : Perform molecular docking to evaluate target binding (e.g., tubulin or kinase pockets) .

Q. How to establish structure-activity relationships (SAR) for the thioether and methoxyphenyl substituents?

- Systematic modifications :

- Replace the 4-methoxyphenyl group with electron-deficient (e.g., 4-CF₃) or electron-rich (e.g., 4-NH₂) substituents to assess electronic effects on bioactivity .

- Substitute the thioether with selenoether or ether linkages to evaluate the role of sulfur in redox modulation .

- Validation : Test modified analogs in enzymatic assays (e.g., thioredoxin reductase inhibition) to quantify redox activity .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- In silico models :

- ADMET prediction : Use SwissADME to estimate bioavailability, blood-brain barrier penetration, and CYP450 interactions .

- Molecular dynamics (MD) : Simulate binding stability to targets like EGFR or PARP using GROMACS .

- Limitations : Cross-validate predictions with in vitro assays (e.g., Caco-2 permeability) to address model inaccuracies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.